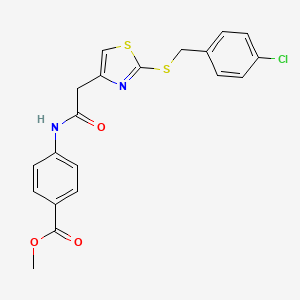

Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound featuring a thiazole ring, a chlorobenzyl group, and a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazole derivative.

Formation of the Acetamido Linkage: This step involves the acylation of the thiazole derivative with an acetic acid derivative, typically using acetic anhydride or acetyl chloride in the presence of a base.

Esterification: The final step is the esterification of the benzoic acid derivative with methanol, usually catalyzed by an acid such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chlorobenzyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of esters to alcohols and amides to amines.

Substitution: Formation of new derivatives with varied functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.

Biological Studies: It can be used as a probe to study enzyme interactions and inhibition, particularly those involving thiazole derivatives.

Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate exerts its effects likely involves interaction with biological macromolecules such as proteins and nucleic acids. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites of enzymes or receptors. The chlorobenzyl group may enhance lipophilicity, improving membrane permeability and cellular uptake.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.

Chlorobenzyl Derivatives: Compounds such as chlorobenzyl alcohol and chlorobenzyl chloride are used in organic synthesis and as intermediates in pharmaceuticals.

Uniqueness

Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is unique due to its combination of functional groups, which may confer a distinct profile of biological activity and chemical reactivity. The presence of both the thiazole ring and the chlorobenzyl group in a single molecule is relatively uncommon and may offer synergistic effects in its applications.

Actividad Biológica

Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate (CAS Number: 953955-05-0) is a complex organic compound that has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The unique structural features of this compound, including a thiazole ring and a chlorobenzyl group, contribute to its interaction with biological macromolecules, influencing its biological activity.

Structural Characteristics

The molecular formula of this compound is C20H17ClN2O3S2, with a molecular weight of approximately 432.9 g/mol. The compound's structure allows for various interactions with proteins and nucleic acids, which are critical for its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H17ClN2O3S2 |

| Molecular Weight | 432.9 g/mol |

| CAS Number | 953955-05-0 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites of enzymes, potentially inhibiting their activity.

- Receptor Interaction : The lipophilic nature of the chlorobenzyl group may enhance membrane permeability, allowing the compound to interact with cell surface receptors.

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, similar to other thiazole derivatives that have demonstrated efficacy against various pathogens.

Biological Activity Studies

Recent studies have focused on the antimicrobial and anti-inflammatory properties of this compound:

- Antimicrobial Studies : Investigations have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the presence of the thiazole ring, which is known for its broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : Preliminary research indicates that the compound may reduce inflammation by modulating cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Bacterial Inhibition :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : The compound showed notable inhibition zones (15 mm for S. aureus and 12 mm for E. coli), indicating strong antimicrobial activity.

-

Study on Anti-inflammatory Activity :

- Objective : To evaluate the impact on cytokine levels in LPS-stimulated macrophages.

- Method : ELISA assays were used to quantify cytokine levels (TNF-alpha, IL-6).

- Results : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels compared to controls, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand its unique properties, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfathiazole | Thiazole ring | Antimicrobial |

| Ritonavir | Thiazole ring | Antiviral |

| Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate | Similar functional groups | Antimicrobial/anti-inflammatory |

| Cefotiam | Thiazole component | Broad-spectrum antibiotic |

Propiedades

IUPAC Name |

methyl 4-[[2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c1-26-19(25)14-4-8-16(9-5-14)22-18(24)10-17-12-28-20(23-17)27-11-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSJEPGSEBLNSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.